N-cycloheptyl-2-(propylsulfonyl)-4-tosylthiazol-5-amine

Description

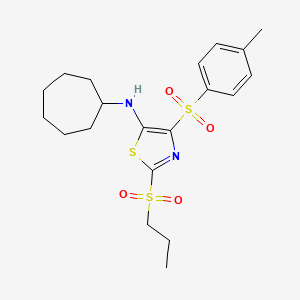

N-cycloheptyl-2-(propylsulfonyl)-4-tosylthiazol-5-amine is a thiazole derivative featuring a cycloheptylamine substituent at position 5, a propylsulfonyl group at position 2, and a tosyl (4-methylphenylsulfonyl) group at position 2.

Properties

Molecular Formula |

C20H28N2O4S3 |

|---|---|

Molecular Weight |

456.6 g/mol |

IUPAC Name |

N-cycloheptyl-4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazol-5-amine |

InChI |

InChI=1S/C20H28N2O4S3/c1-3-14-28(23,24)20-22-19(29(25,26)17-12-10-15(2)11-13-17)18(27-20)21-16-8-6-4-5-7-9-16/h10-13,16,21H,3-9,14H2,1-2H3 |

InChI Key |

VRHMKCMWIMEZRK-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)C1=NC(=C(S1)NC2CCCCCC2)S(=O)(=O)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEPTYL-4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Cycloheptyl Group: The cycloheptyl group can be introduced via a nucleophilic substitution reaction using cycloheptyl halides.

Attachment of the Methylbenzenesulfonyl Group: This step involves the sulfonylation of the thiazole ring using methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

Addition of the Propane-1-Sulfonyl Group: The final step includes the sulfonylation of the thiazole ring with propane-1-sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of N-CYCLOHEPTYL-4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEPTYL-4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using sulfonyl chlorides.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazoles with various functional groups.

Scientific Research Applications

N-CYCLOHEPTYL-4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of N-CYCLOHEPTYL-4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and subsequent biological effects.

Comparison with Similar Compounds

Substituent Analysis

The compound’s structural uniqueness lies in its substituent arrangement. Key comparisons with similar thiazole derivatives include:

Key Observations :

- Electronic Effects: Dual sulfonyl groups (propylsulfonyl and tosyl) may enhance electrophilicity and hydrogen-bonding capacity compared to mono-sulfonyl analogs.

Yield and Purity :

Physicochemical and Analytical Data

Notes:

Biological Activity

Overview of N-cycloheptyl-2-(propylsulfonyl)-4-tosylthiazol-5-amine

This compound is a synthetic organic compound belonging to the thiazole family. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific structure of this compound suggests potential interactions with various biological targets.

1. Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacterial strains and fungi. Research indicates that modifications in the thiazole ring can enhance activity against resistant strains.

2. Anticancer Properties

Several thiazole derivatives have demonstrated significant anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival. For instance, some thiazoles inhibit topoisomerases, which are crucial for DNA replication in cancer cells.

3. Enzyme Inhibition

Thiazoles are known to act as enzyme inhibitors, particularly in pathways related to inflammation and cancer progression. For example, compounds similar to this compound may inhibit protein kinases or phosphodiesterases, leading to reduced cellular signaling related to growth and survival.

1. Structure-Activity Relationship (SAR)

Research indicates that the presence of substituents on the thiazole ring significantly influences biological activity. For example:

- Alkyl groups can enhance lipophilicity, improving cell membrane penetration.

- Sulfonyl groups often contribute to increased potency against specific targets.

Thiazoles may exert their effects through multiple mechanisms:

- Modulation of signaling pathways involved in inflammation and cancer.

- Direct interaction with DNA or RNA, leading to disruption of replication processes.

3. Toxicity and Safety Profiles

While many thiazole derivatives show promising biological activities, understanding their toxicity is crucial for therapeutic applications. Studies typically assess cytotoxicity using various cell lines to evaluate safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.